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Compound of Interest

Compound Name: 2,5-Dimethyl-1-hexene

Cat. No.: B1584997

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-
Dimethyl-1-hexene, a valuable building block in organic synthesis. The document presents a
comprehensive summary of its Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic
Resonance (33C NMR), and Proton Nuclear Magnetic Resonance (*H NMR) data. Detailed
experimental protocols for acquiring these spectra are also provided, alongside visual
representations of the analytical workflow and the molecular structure with key correlations.

Introduction

2,5-Dimethyl-1-hexene is an aliphatic alkene of interest in various chemical research and
development areas, including the synthesis of fine chemicals and potential pharmaceutical
intermediates. A thorough understanding of its spectroscopic characteristics is crucial for its
identification, purity assessment, and structural elucidation in reaction monitoring and quality
control. This guide serves as a centralized resource for the key spectroscopic data of this
compound.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the mass
spectrometry, 3C NMR, and *H NMR analysis of 2,5-Dimethyl-1-hexene.

Mass Spectrometry
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Electron ionization mass spectrometry of 2,5-Dimethyl-1-hexene (molar mass: 112.22 g/mol )
results in a characteristic fragmentation pattern. The molecular ion peak ([M]*) is observed, but
the spectrum is dominated by fragments resulting from the facile cleavage of the hydrocarbon
chain.

Table 1: Mass Spectrometry Data for 2,5-Dimethyl-1-hexene

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Proposed Fragment
m/z
41 100.0 [CsHs]* (Allyl cation)
56 85.0 [CaHs]*
43 75.0 [CsH7]* (Isopropyl cation)
57 60.0 [CaHo]* (tert-Butyl cation)
70 50.0 [CsH10]*
97 20.0 [M - CHs]*
112 15.0 CsHie]* (Molecular lon
[ 1" (
55 12.0 [CaH7]*
83 10.0 [M - CzHs]*

Note: Data is compiled from publicly available spectral databases. Relative intensities are
approximate and can vary with instrumentation.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum of 2,5-Dimethyl-1-hexene, typically recorded in deuterated chloroform
(CDCIs), displays distinct signals for each of the unique carbon atoms in the molecule.

Table 2: 13C NMR Chemical Shift Data for 2,5-Dimethyl-1-hexene
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Chemical Shift (8) ppm Carbon Assignment
146.3 C1 (=CH2)

110.1 C2 (>C=)

42.1 C3 (-CHz2-)

31.0 C4 (-CH2-)

28.1 C5 (-CH<)

22.6 C6, C7 (-CHs)

22.4 C8 (-CHs on C2)

Note: Chemical shifts are referenced to TMS (8 = 0 ppm) and can exhibit slight variations
depending on the solvent and experimental conditions.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

The *H NMR spectrum of 2,5-Dimethyl-1-hexene provides detailed information about the
proton environments within the molecule. The chemical shifts and coupling patterns are
consistent with its branched alkene structure.[1]

Table 3: 1H NMR Data for 2,5-Dimethyl-1-hexene (in CDCIs3)

Chemical Shift ()

Multiplicity Integration Proton Assignment
ppm
4.67 s 2H H1 (=CH2)
2.00 t 2H H3 (-CHz-)
1.71 s 3H H8 (-CHs on C2)
1.57 m 1H H5 (-CH<)
1.33 t 2H H4 (-CHz-)
0.90 d 6H H6, H7 (-CHs3)
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Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS (&
= 0 ppm). Coupling constants are not explicitly provided in the source but can be inferred from
the multiplicities.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and fragmentation pattern of 2,5-Dimethyl-1-hexene.
Methodology:

o Sample Preparation: Prepare a dilute solution of 2,5-Dimethyl-1-hexene in a volatile organic
solvent (e.g., dichloromethane or hexane).

 Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an
electron ionization (EI) source.

e GC Conditions:

o Injector: Split/splitless injector, typically in split mode with a high split ratio to prevent
column overloading.

o Injector Temperature: 250 °C.
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to
250 °C and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Scan Range: m/z 35-350.

o Data Analysis: Identify the chromatographic peak corresponding to 2,5-Dimethyl-1-hexene
and extract the corresponding mass spectrum. Analyze the molecular ion and the
fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra for the structural elucidation of 2,5-Dimethyl-1-
hexene.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethyl-1-hexene in ~0.6 mL
of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment.

o Spectral Width: 0-220 ppm.
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o Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2-5 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS

signal (0O ppm).

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 2,5-Dimethyl-1-
hexene.
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General workflow for spectroscopic analysis.
Structure of 2,5-Dimethyl-1-hexene with key NMR shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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